molecular formula C12H19N3O3 B14911518 tert-Butyl ((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)carbamate

tert-Butyl ((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)carbamate

Cat. No.: B14911518
M. Wt: 253.30 g/mol
InChI Key: LPEIGKJTORRJGI-IUCAKERBSA-N
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Description

tert-Butyl ((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a pyrrolidinone moiety. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .

Industrial Production Methods

Industrial production methods for tert-butyl carbamates often involve the use of flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and versatile .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and tetrabutylammonium bromide. Reaction conditions often involve mild temperatures and the use of solvents such as methylene chloride and chloroform .

Major Products Formed

The major products formed from these reactions include N-Boc-protected anilines, tetrasubstituted pyrroles, and various carbamate derivatives .

Scientific Research Applications

tert-Butyl ((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl ((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)carbamate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in complex organic synthesis and various scientific research applications.

Properties

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]carbamate

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-9(7-13)6-8-4-5-14-10(8)16/h8-9H,4-6H2,1-3H3,(H,14,16)(H,15,17)/t8-,9-/m0/s1

InChI Key

LPEIGKJTORRJGI-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCNC1=O)C#N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCNC1=O)C#N

Origin of Product

United States

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